2,2-Dicyclopropylacetyl chloride

Ketenes Hydration kinetics Reactivity differentiation

2,2-Dicyclopropylacetyl chloride (CAS 54167-13-4; synonym: dicyclopropylacetyl chloride) is a geminal bis-cyclopropyl-substituted acetyl chloride with the molecular formula C₈H₁₁ClO and a molecular weight of 158.62 g·mol⁻¹. It belongs to the acid chloride class and serves as a reactive acylation agent for introducing the sterically congested, electronically distinctive dicyclopropylmethyl moiety into small-molecule scaffolds.

Molecular Formula C8H11ClO
Molecular Weight 158.62 g/mol
Cat. No. B14882112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dicyclopropylacetyl chloride
Molecular FormulaC8H11ClO
Molecular Weight158.62 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)C(=O)Cl
InChIInChI=1S/C8H11ClO/c9-8(10)7(5-1-2-5)6-3-4-6/h5-7H,1-4H2
InChIKeyJKOQJAQBOWTQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dicyclopropylacetyl Chloride: Technical Baseline and Procurement-Relevant Identity


2,2-Dicyclopropylacetyl chloride (CAS 54167-13-4; synonym: dicyclopropylacetyl chloride) is a geminal bis-cyclopropyl-substituted acetyl chloride with the molecular formula C₈H₁₁ClO and a molecular weight of 158.62 g·mol⁻¹ . It belongs to the acid chloride class and serves as a reactive acylation agent for introducing the sterically congested, electronically distinctive dicyclopropylmethyl moiety into small-molecule scaffolds. The compound is synthesized from 2,2-dicyclopropylacetic acid via treatment with thionyl chloride or analogous chlorinating agents, and its dehydrochlorination with triethylamine in THF yields dicyclopropylketene—the first isolable bis-cyclopropyl ketene reported in the literature [1]. Its primary procurement relevance lies in its use as a key building block for pharmaceutical and agrochemical intermediates where the dicyclopropylmethyl fragment imparts differentiation in potency, metabolic stability, or hydrolytic robustness relative to mono-cyclopropyl, isopropyl, cyclohexyl, or phenyl-acetyl analogs.

Why 2,2-Dicyclopropylacetyl Chloride Cannot Be Replaced by Generic Acyl Chloride Alternatives


The geminal bis-cyclopropyl substitution at the α-carbon of 2,2-dicyclopropylacetyl chloride creates a steric and electronic environment that is not replicated by any mono-cyclopropyl, dialkyl, cycloalkyl, or aryl-acetyl chloride congener. The cyclopropyl ring possesses a uniquely high C–H bond dissociation energy (~108.9 kcal·mol⁻¹ vs. ~96–100 kcal·mol⁻¹ for typical secondary alkyl C–H bonds), conferring reduced susceptibility to cytochrome P450-mediated oxidative metabolism on downstream derivatives [1]. Furthermore, the two cyclopropyl groups provide hyperconjugative stabilization to adjacent electron-deficient centers—an effect absent in isopropyl or cyclohexyl analogs—while simultaneously occupying a steric volume that differs fundamentally from gem-dimethyl or gem-diethyl substitution patterns [2]. These combined electronic and steric features mean that the reactivity of the acid chloride in acylation, the hydrolytic stability of derived esters and amides, and the biological performance of final compounds are all intrinsically tied to the bis-cyclopropyl architecture. Generic replacement with cyclopropylacetyl chloride, cyclohexylacetyl chloride, or isovaleryl chloride would result in a different compound with predictably divergent reactivity, stability, and pharmacological profile.

2,2-Dicyclopropylacetyl Chloride: Quantitative Differentiation Evidence Against Closest Comparators


Acid-Catalyzed Hydration Reactivity: Dicyclopropylketene Is 22-Fold Less Reactive Than Diethylketene Under Acidic Conditions

Dicyclopropylketene (c-Pr₂C=C=O), generated directly by dehydrochlorination of 2,2-dicyclopropylacetyl chloride with Et₃N in THF, displays a striking and quantifiable reactivity divergence from its diethyl analog. In neutral H₂O/CH₃CN, c-Pr₂C=C=O and Et₂C=C=O exhibit identical hydration reactivity. However, under acid-catalyzed conditions, c-Pr₂C=C=O is 22 times less reactive than Et₂C=C=O [1]. This 22-fold attenuation is attributed to the inability of the β-cyclopropyl groups to directly stabilize the cationic transition state for protonation—a mechanistic feature unique to the bis-cyclopropyl substitution pattern. This differential acid-stability has direct implications for prodrug design and for synthetic sequences requiring acid-stable ketene intermediates.

Ketenes Hydration kinetics Reactivity differentiation

Hydrolytic Stability: Cyclopropanecarboxylate Esters Demonstrate >4.3-Fold Longer Half-Life Than Valacyclovir at Physiological pH

Esters derived from cyclopropanecarboxylic acids—the carboxylate counterpart of the acyl chloride—exhibit substantially enhanced hydrolytic stability compared to conventional amino acid ester prodrugs. In a direct comparison at 40 °C and pH 6, the cyclopropane amino acid ester analogue of acyclovir (compound 14) showed a half-life exceeding 300 hours, whereas the clinically used L-valine ester prodrug valacyclovir (compound 13) exhibited a half-life of only 69.7 hours under identical conditions [1]. This represents a greater than 4.3-fold improvement in hydrolytic half-life. CBS-QB3 calculations attributed this stabilization to hyperconjugative electron donation from the cyclopropyl ring to the ester carbonyl, a stereoelectronic effect that is magnified when two cyclopropyl groups are present at the α-position as in derivatives of 2,2-dicyclopropylacetyl chloride.

Prodrug stability Hydrolysis kinetics Cyclopropane esters

Enzymatic Potency: Dicyclopropyl Moiety Improves Prolyl Endopeptidase Inhibitory IC₅₀ from ~30 nM to 10–20 nM Versus Phenyl-Containing Analog

In a systematic structure-activity relationship study of prolyl endopeptidase (PEP) inhibitors published in the Journal of Medicinal Chemistry, replacement of the terminal phenyl ring in the 4-phenylbutanoyl side chain with a dicyclopropyl moiety yielded derivatives 30 and 32 with improved inhibitory potencies. The phenyl-containing parent compounds 24 and 25 exhibited IC₅₀ values around 30 nM, whereas the dicyclopropyl-substituted analogues 30 and 32 achieved IC₅₀ values between 10 and 20 nM [1]. This represents an approximate 1.5- to 3-fold improvement in enzymatic potency attributable directly to the dicyclopropyl fragment. Further optimization incorporating a (2-phenylcyclopropyl)carbonyl entity drove IC₅₀ down to 0.9 nM, with the R,R configuration of the cyclopropyl ring proving essential for both in vitro potency and in vivo activity (ID₅₀ i.p. = 0.3 mg/kg, p.o. = 1 mg/kg for compound 68) [1].

Prolyl endopeptidase CNS drug discovery Structure-activity relationship

Beta-Adrenoceptor Binding: Dicyclopropyl Derivatives Match Timolol-Level IOP Reduction (~18%) While Cyclopentyl and Cyclohexyl Analogs Show Comparable Activity

A comparative pharmacological evaluation of aliphatic and alicyclic alkyliminoxypropanolamine derivatives assessed binding potency at ciliary process β₂-adrenoceptors and intraocular pressure (IOP)-lowering efficacy in experimental hypertensive rabbit eyes. Cyclopropyl, dicyclopropyl, cyclopentyl, and cyclohexyl derivatives all displayed potent binding to β₂-adrenoceptors and produced an IOP reduction of approximately -18%, equivalent to that of the clinical standard timolol [1]. Critically, decreasing the size of the alkyl group on the oxime, removing the oxime function, or modifying the β-hydroxyl group led to a significant decrease in β₂-adrenoceptor binding and induced weak hypotensive ocular activity [1]. This establishes that the dicyclopropyl substitution pattern falls within a specific steric/electronic window that preserves full pharmacological activity, while smaller or functionally altered substituents lose efficacy. The dicyclopropyl group thus provides a validated balance of steric bulk and electronic character compatible with potent target engagement.

Beta-adrenoceptor Intraocular pressure Glaucoma therapeutics

IL-17A Modulation: Dicyclopropylmethyl Is a Patent-Validated Privileged Pharmacophore Achieving Low Nanomolar IC₅₀ in a Competitive Intellectual Property Landscape

The dicyclopropylmethyl moiety has been independently validated as a privileged pharmacophore for IL-17A modulation in multiple patent families. WO-2022096412-A1 (UCB Biopharma SRL, priority date 2020-11-09) explicitly claims a series of substituted dicyclopropylmethyl derivatives as potent modulators of human IL-17 activity for the treatment of inflammatory and autoimmune disorders including psoriasis, psoriatic arthritis, and ankylosing spondylitis [1]. Concurrently, Dice Alpha Inc. has filed patent applications (US 2023/0339928 and related families) on di-cyclopropyl based IL-17A modulators, with representative compounds achieving IC₅₀ values ≤10 nM in IL-17A/A HEK-Blue cellular assays [2]. The dicyclopropylmethyl fragment appears in the core structure N-[(1S)-1-(dicyclopropylmethyl)-2-[[6-fluoro-5-(5-methoxy-2-methyl-1-oxido-pyridin-1-ium-3-yl)-2-pyridyl]amino]-2-oxo-ethyl]-2-isopropyl-pyrazole-3-carboxamide, underscoring its integration into advanced lead compounds [2]. This dual-source patent validation, combined with quantified potency in the low nanomolar range, distinguishes the dicyclopropylmethyl motif from mono-cyclopropylmethyl, benzyl, or isobutyl analogs that have not achieved comparable patent coverage or potency in this target class.

IL-17A modulation Autoimmune disease Patent-protected pharmacophore

2,2-Dicyclopropylacetyl Chloride: High-Confidence Application Scenarios Grounded in Quantitative Evidence


Acid-Stable Ketene Intermediate for Multi-Step Synthetic Sequences Requiring Differential pH Reactivity

In synthetic routes that generate a ketene intermediate via dehydrochlorination and subsequently require acid-catalyzed downstream transformations, 2,2-dicyclopropylacetyl chloride offers a quantified advantage: the resulting dicyclopropylketene is 22-fold less reactive toward acid-catalyzed hydration than diethylketene, yet equally reactive in neutral aqueous media [1]. This enables chemoselective manipulation under acidic conditions that would degrade ketenes derived from non-cyclopropyl acyl chlorides. The ketene is generated in situ by treating 2,2-dicyclopropylacetyl chloride with Et₃N in THF, as established by Allen et al. [1].

Prodrug Design Requiring Extended Hydrolytic Half-Life for Once-Daily or Less Frequent Oral Dosing

For ester or amide prodrugs where hydrolytic stability directly governs dosing frequency, acylation with 2,2-dicyclopropylacetyl chloride can extend the half-life of the resulting conjugate. The cyclopropane ester paradigm established by Bender et al. demonstrated a >4.3-fold increase in hydrolytic half-life (>300 h vs. 69.7 h at pH 6, 40 °C) compared to standard L-valine ester prodrugs [2]. Amides derived from the same acyl chloride are expected to exhibit even greater stability, making this compound a strategic choice for sustained-release or long-circulating prodrug formulations.

CNS Penetrant Serine Protease Inhibitor Optimization Using Dicyclopropyl as a Phenyl Bioisostere with Superior Potency

In prolyl endopeptidase (PEP) inhibitor programs targeting cognitive enhancement, the dicyclopropyl fragment has demonstrated a 1.5- to 3-fold potency improvement over phenyl-containing analogs (IC₅₀ 10–20 nM vs. ~30 nM), with further cyclopropyl optimization achieving sub-nanomolar potency (IC₅₀ = 0.9 nM) and robust in vivo activity (ID₅₀ p.o. = 1 mg/kg) [3]. 2,2-Dicyclopropylacetyl chloride enables direct installation of this potency-enhancing fragment via amide bond formation with amine-containing scaffold intermediates.

IL-17A-Targeted Autoimmune Drug Discovery Requiring Access to Patent-Protected Chemical Space

For medicinal chemistry programs pursuing oral small-molecule IL-17A modulators for psoriasis, psoriatic arthritis, or ankylosing spondylitis, 2,2-dicyclopropylacetyl chloride provides synthetic entry to the dicyclopropylmethyl pharmacophore claimed in WO-2022096412-A1 (UCB Biopharma) and Dice Alpha patent families, where representative compounds achieve IC₅₀ ≤ 10 nM in IL-17A/A cellular assays [4][5]. Use of this specific acyl chloride—rather than generic alternatives—ensures that synthesized analogs remain within the scope of validated, patent-protected structure-activity relationships.

Quote Request

Request a Quote for 2,2-Dicyclopropylacetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.